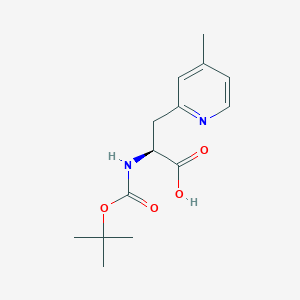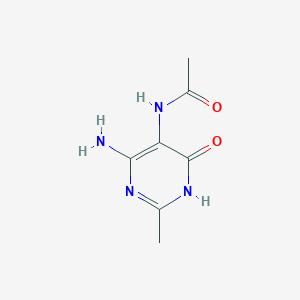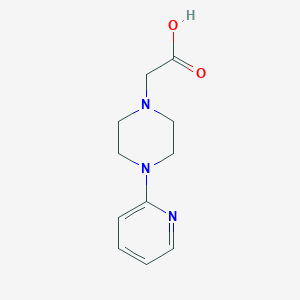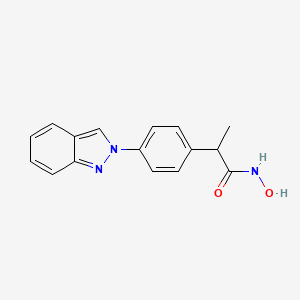
6-Methoxy-5-(trifluoromethoxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-(trifluoromethoxy)-1H-indole: is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of organometallic reagents such as organolithiums or organomagnesiums to introduce these substituents . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindoles.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Methoxy-5-(trifluoromethoxy)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of methoxy and trifluoromethoxy groups on biological activity. It may serve as a model compound for understanding the interactions of indole derivatives with biological targets.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
6-Methoxy-1H-indole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
5-Trifluoromethoxy-1H-indole: Lacks the methoxy group, which affects its reactivity and applications.
6-Methoxy-5-(trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in its chemical behavior.
Uniqueness: The presence of both methoxy and trifluoromethoxy groups in 6-Methoxy-5-(trifluoromethoxy)-1H-indole makes it unique among indole derivatives
Propriétés
Formule moléculaire |
C10H8F3NO2 |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
6-methoxy-5-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C10H8F3NO2/c1-15-8-5-7-6(2-3-14-7)4-9(8)16-10(11,12)13/h2-5,14H,1H3 |
Clé InChI |
KTMFTFJCUYMCOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=CNC2=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)


![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)




![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)


![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
